molecular formula C23H40N4O6 B1193489 (6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide

(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide

Cat. No.: B1193489
M. Wt: 468.6
InChI Key: YELIIEFQSAIQJR-DUBPFDJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[1022]hexadeca-1(14),12,15-triene-6,10-dicarboxamide” is a complex organic molecule that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. A possible synthetic route could include:

    Formation of the Bicyclic Core: This step may involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic structure.

    Functional Group Introduction:

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, high-pressure reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as acidic or basic environments, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

This compound may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and functional groups.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with and modulating the activity of specific receptors.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    (6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide: Similar in structure but with different substituents.

    Bicyclic Compounds: Other bicyclic compounds with similar core structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents, which may impart unique chemical and biological properties

Properties

Molecular Formula

C23H40N4O6

Molecular Weight

468.6

IUPAC Name

(6S,7R,10S)-N6-hydroxy-7-isobutyl-N10-(2-(methylamino)-2-oxoethyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadecane-6,10-dicarboxamide

InChI

InChI=1S/C23H40N4O6/c1-14(2)11-18-17(22(30)27-32)5-4-10-33-16-8-6-15(7-9-16)12-19(26-21(18)29)23(31)25-13-20(28)24-3/h14-19,32H,4-13H2,1-3H3,(H,24,28)(H,25,31)(H,26,29)(H,27,30)/t15?,16?,17-,18+,19-/m0/s1

InChI Key

YELIIEFQSAIQJR-DUBPFDJUSA-N

SMILES

O=C([C@H]([C@H]1CC(C)C)CCCOC(CC2)CCC2C[C@@H](C(NCC(NC)=O)=O)NC1=O)NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SL422;  SL 422;  SL-422.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide
Reactant of Route 2
Reactant of Route 2
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide
Reactant of Route 3
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide
Reactant of Route 4
Reactant of Route 4
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide
Reactant of Route 5
Reactant of Route 5
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide
Reactant of Route 6
(6S,7R,10S)-6-N-hydroxy-10-N-[2-(methylamino)-2-oxoethyl]-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide

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